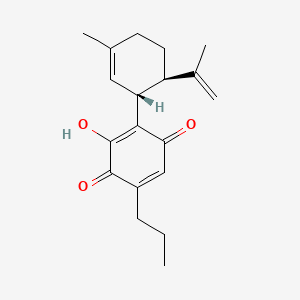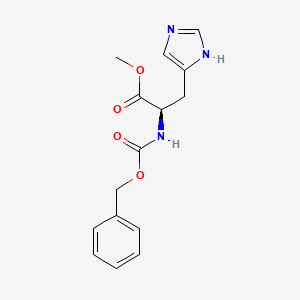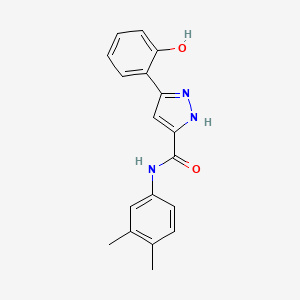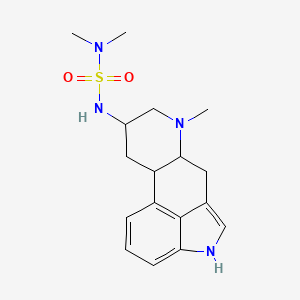
Cbdvq
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cbdvq can be synthesized through the degradation of cannabidivarin. The synthetic route involves the oxidation of cannabidivarin under controlled conditions to yield this compound. The reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate this compound from reaction mixtures .
化学反应分析
Types of Reactions
Cbdvq undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, ethanol.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
科学研究应用
Cbdvq has a wide range of scientific research applications:
作用机制
Cbdvq exerts its effects through various molecular targets and pathways:
Endocannabinoid System: This compound interacts with cannabinoid receptors, influencing cellular signaling pathways.
Oxidative Stress: It modulates oxidative stress by acting as an antioxidant, reducing cellular damage.
Inflammation: This compound has anti-inflammatory properties, affecting pathways such as NF-κB and cytokine production.
相似化合物的比较
Cbdvq is compared with other similar compounds, such as:
Cannabidiol (CBD): Unlike this compound, CBD is non-psychoactive and widely studied for its therapeutic potential.
Cannabidivarin (CBDV): This compound is a degradation product of CBDV, which has similar but distinct biological activities.
Δ9-Tetrahydrocannabinol (Δ9-THC): This compound lacks the psychoactive effects of Δ9-THC, making it a safer alternative for therapeutic use.
属性
分子式 |
C19H24O3 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H24O3/c1-5-6-13-10-16(20)17(19(22)18(13)21)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,22H,2,5-8H2,1,3-4H3/t14-,15+/m0/s1 |
InChI 键 |
OCASQLNJVSWGOM-LSDHHAIUSA-N |
手性 SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
规范 SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)



![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)

![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
